![molecular formula C14H18N2O B7516082 N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide](/img/structure/B7516082.png)
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide, also known as CPI-1189, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide in lab experiments is its potential therapeutic applications in neurological disorders. This compound has been shown to modulate various neurotransmitter systems, which may make it a valuable tool for studying the underlying mechanisms of these disorders. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, the development of more efficient synthesis methods for N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide may make it a more accessible tool for lab experiments and clinical trials.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the synthesis of 2,3-dihydroindole, which is then reacted with cyclopropylcarbonyl chloride to produce N-cyclopropyl-2-(2,3-dihydroindol-1-yl)acetamide. This compound is then treated with trifluoroacetic acid to yield N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, and anxiety. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(14(17)15-12-6-7-12)16-9-8-11-4-2-3-5-13(11)16/h2-5,10,12H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHFTLHZUJAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.